Isoindoline-2-carbaldehyde

Synthetic methodology N-formylation Mn catalysis

Isoindoline-2-carbaldehyde (IUPAC: 1,3-dihydroisoindole-2-carbaldehyde) is a bicyclic heterocycle composed of a benzene ring fused to a five-membered pyrrolidine ring, substituted at the N-2 position with a reactive formyl group. With a molecular formula of C₉H₉NO and a molecular weight of 147.17 g·mol⁻¹, this compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science, primarily as a formyl-protected isoindoline or a key electrophilic building block for late-stage diversification.

Molecular Formula C9H9NO
Molecular Weight 147.177
CAS No. 35180-21-3
Cat. No. B2952264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoindoline-2-carbaldehyde
CAS35180-21-3
Molecular FormulaC9H9NO
Molecular Weight147.177
Structural Identifiers
SMILESC1C2=CC=CC=C2CN1C=O
InChIInChI=1S/C9H9NO/c11-7-10-5-8-3-1-2-4-9(8)6-10/h1-4,7H,5-6H2
InChIKeyYGKOJGIYEHULCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Isoindoline-2-carbaldehyde (CAS 35180-21-3): Essential Procurement Data for a Privileged Heterocyclic Building Block


Isoindoline-2-carbaldehyde (IUPAC: 1,3-dihydroisoindole-2-carbaldehyde) is a bicyclic heterocycle composed of a benzene ring fused to a five-membered pyrrolidine ring, substituted at the N-2 position with a reactive formyl group . With a molecular formula of C₉H₉NO and a molecular weight of 147.17 g·mol⁻¹, this compound serves as a versatile synthetic intermediate in medicinal chemistry and materials science, primarily as a formyl-protected isoindoline or a key electrophilic building block for late-stage diversification .

Why Generic Isoindoline Substitution Fails: The Critical Role of N-2 Formyl Substitution in Isoindoline-2-carbaldehyde


Isoindoline derivatives are not interchangeable scaffolds; the position and nature of N-substitution profoundly alter electronic properties, reactivity, and utility. Isoindoline-2-carbaldehyde is distinguished by its N-2 formyl group, which not only acts as a mild protecting group for the secondary amine but also enables chemoselective transformations—such as formyl deprotection under mild acidic or basic conditions—that are inaccessible with other N-substituted isoindolines (e.g., N-Boc or N-acetyl analogues) . The predicted LogP of 0.8 and boiling point of 315.6 °C are substantially different from the parent isoindoline (LogP ~1.5, bp ~203 °C), indicating that physicochemical properties crucial for solubility, purification, and formulation cannot be approximated by generic in-class alternatives . Below we provide quantitative evidence for the specific differentiation of this building block relative to its closest comparators.

Quantitative Differentiation of Isoindoline-2-carbaldehyde: Head-to-Head Evidence for Procurement Decisions


Synthetic Yield: Mn(II)-Catalyzed N-Formylation Outperforms Traditional Methods

The direct Mn(II)-catalyzed N-formylation of isoindoline using DMF as the carbonyl source produces Isoindoline-2-carbaldehyde in 81% isolated yield after 10 h at ambient conditions, without requiring acid, base, or ligands . In contrast, the classical formylation of secondary amines with formic acid/acetic anhydride typically affords yields in the 45–65% range for structurally similar heterocyclic amines . This 16–36 percentage point yield advantage translates directly to lower raw material cost per gram of isolable product and reduced purification burden.

Synthetic methodology N-formylation Mn catalysis

Physicochemical Differentiation: Boiling Point and Density vs. Parent Isoindoline

Predicted physicochemical data for Isoindoline-2-carbaldehyde show a boiling point of 315.6 ± 31.0 °C and density of 1.266 ± 0.06 g·cm⁻³ . The parent isoindoline possesses a significantly lower boiling point of 203–204 °C and density of ~1.05 g·cm⁻³ . The 112 °C increase in boiling point and 0.22 g·cm⁻³ increase in density reflect the contribution of the formyl group's dipole moment and molecular weight, which directly impact distillation parameters, chromatographic retention, and solvent compatibility during downstream processing.

Physicochemical properties Purification Formulation

Lipophilicity (LogP) as a Selection Criterion for Biologically Relevant Design

The predicted octanol/water partition coefficient (LogP) of Isoindoline-2-carbaldehyde is 0.8 , indicating moderate hydrophilicity. By comparison, the unsubstituted isoindoline exhibits a predicted LogP of approximately 1.5 . The 0.7-unit reduction in LogP introduced by the N-formyl group shifts the compound's solubility profile toward aqueous compatibility, which is advantageous for biological assay conditions at pH 7.4 where compounds with LogP <1 show reduced non-specific protein binding and improved aqueous solubility.

Lipophilicity LogP Medicinal chemistry ADME

Purity Grade Differentiation: High-Assay Material Enables Reproducible Synthesis

Commercially available Isoindoline-2-carbaldehyde is obtainable at ≥98% purity (Chemscene, MolCore) , with analytical documentation including NMR, HPLC, or GC. In contrast, lower-purity grades (e.g., 95%, Bidepharm) are also on the market . For reactions sensitive to amine or aldehyde impurities—such as reductive aminations or Grignard additions—the ≥98% purity grade reduces unidentified side products by a factor of 2.5× relative to 95% material (assuming impurities are reactive), directly improving yield and simplifying chromatographic purification.

Purity Quality control Procurement Reproducibility

Functional Group Orthogonality: N-Formyl Protection vs. N-Boc in Multi-Step Synthesis

The N-formyl group of Isoindoline-2-carbaldehyde can be removed under mild conditions (e.g., 1 M HCl, EtOH, 25 °C, 2 h or K₂CO₃, MeOH, 25 °C, 12 h) while leaving acid-labile or base-labile groups intact . In contrast, N-Boc isoindoline requires stronger acid (e.g., TFA, 0 °C to rt) that may cleave silyl ethers or tert-butyl esters. Formyl protection offers a complementary orthogonal deprotection strategy when N-Boc is incompatible with the substrate's functional group tolerance, with formyl deprotection proceeding in >90% yield under the mild conditions cited .

Protecting group strategy Orthogonality Formyl deprotection

Isoindoline-2-carbaldehyde: Proven Application Scenarios Based on Quantitative Evidence


Formyl-Protected Isoindoline Intermediate in Multi-Step Medicinal Chemistry

When a synthetic route requires temporary protection of the isoindoline nitrogen under conditions incompatible with acid-labile Boc groups, Isoindoline-2-carbaldehyde (≥98% purity ) enables sequential chemoselective transformations. The formyl group is removed under mild basic conditions (K₂CO₃/MeOH), preserving silyl ethers and esters, as supported by the orthogonal deprotection profile . The compound's LogP of 0.8 facilitates aqueous workup and chromatography during intermediate purification .

Electrophilic Building Block for Schiff-Base Ligand Libraries

The reactive aldehyde moiety of Isoindoline-2-carbaldehyde enables quantitative condensation with primary amines to form Schiff-base ligands for transition metal catalysis. Procurement of material with ≥98% purity minimizes amine impurities that could compete in condensation, as demonstrated by the purity-grade comparative analysis . The 81% preparative yield of the compound itself ensures cost-efficient access to multi-gram quantities needed for library synthesis.

High-Purity Starting Material for Structure-Activity Relationship (SAR) Studies

In SAR campaigns where minor impurities can confound biological assay results, the availability of Isoindoline-2-carbaldehyde at ≥98% purity (Chemscene, MolCore) rather than the 95% grade is critical. The 3-percentage-point purity advantage translates to a ~60% reduction in total impurities, enhancing data reproducibility and meeting journal and patent deposition standards for compound characterization.

Process Development Feasibility: Scalable N-Formylation Route

The Mn(II)-catalyzed N-formylation of isoindoline with DMF produces Isoindoline-2-carbaldehyde in 81% yield without additives , providing a scalable, cost-competitive entry into the isoindoline chemical space. This yield outperforms traditional formylation methods (45–65% ), directly impacting the cost-of-goods calculation for process chemists evaluating synthetic viability at scale.

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